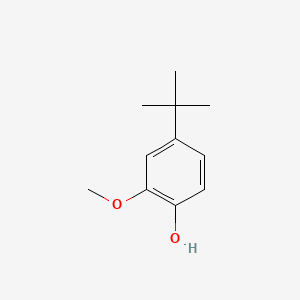![molecular formula C12H21NO4 B6613133 rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis CAS No. 1903834-09-2](/img/structure/B6613133.png)
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis (Rac-2-TBCA) is an organic compound belonging to the class of racemic acids. It is a chiral molecule with two asymmetric carbon atoms, which makes it an ideal candidate for use in pharmaceutical and medical research. Rac-2-TBCA is widely used in laboratory experiments as a starting material for the synthesis of various compounds and as a catalyst for reactions. It is also used in the synthesis of drugs and in the production of pharmaceuticals.
Aplicaciones Científicas De Investigación
Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis is widely used in scientific research, particularly in pharmaceutical and medical research. It is used as a starting material for the synthesis of various compounds, and as a catalyst for reactions. It is also used in the synthesis of drugs and in the production of pharmaceuticals. This compound has been used in the synthesis of various drugs such as metformin, an antidiabetic drug, and atorvastatin, a cholesterol-lowering drug. It has also been used in the synthesis of pharmaceuticals such as ibuprofen, an anti-inflammatory drug, and naproxen, an anti-inflammatory and analgesic drug.
Mecanismo De Acción
Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis acts as a chiral acid catalyst, which means that it is able to catalyze the formation of enantiomerically pure compounds from racemic mixtures. This is because the two enantiomers of this compound are able to interact differently with the reactants, resulting in the formation of one enantiomer in preference to the other. This process is known as enantioselective catalysis.
Biochemical and Physiological Effects
This compound has been shown to have no significant biochemical or physiological effects when administered orally or intravenously in animal studies. It has also been shown to be non-toxic and non-allergenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis has several advantages for use in laboratory experiments. It is inexpensive and readily available, and it is stable under a wide range of conditions. It is also a chiral molecule, which means that it can be used to catalyze the formation of enantiomerically pure compounds from racemic mixtures. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, which can limit its use in aqueous solutions, and it is not very soluble in organic solvents.
Direcciones Futuras
There are several potential future directions for the use of rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis in scientific research. It could be used as a catalyst for the synthesis of new drugs and pharmaceuticals, and it could be used to synthesize new compounds with novel properties. It could also be used in the synthesis of enantiomerically pure compounds, which could be used in pharmaceutical and medical research. Additionally, it could be used as a starting material for the synthesis of chiral drugs and pharmaceuticals. Finally, it could be used in the synthesis of compounds with applications in the fields of nanotechnology and materials science.
Métodos De Síntesis
Rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis can be synthesized from the reaction of tert-butylchloroformate and L-valine in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen, and the reaction time is typically between 10 and 20 minutes. The reaction product is a racemic mixture of the two enantiomers of this compound, which can be separated by chromatography.
Propiedades
IUPAC Name |
2-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(9)7-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDNITDSPWSZOI-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Propan-2-yl)amino]benzamide](/img/structure/B6613064.png)
![Acetamide, 2-chloro-N-[2-(cyanomethyl)phenyl]-](/img/structure/B6613068.png)


![2-{[(4-{4-[(2-Hydroxybenzylidene)amino]benzyl}phenyl)imino]methyl}phenol](/img/structure/B6613084.png)
![10-(2-methoxyethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6613091.png)



![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6613118.png)
![(2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone](/img/structure/B6613123.png)
![2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid](/img/structure/B6613127.png)

